Methyl 2-bromo-2-(p-tolyl)propanoate

Nucleophilic substitution kinetics Hammett linear free-energy relationships Structure-reactivity correlation

Methyl 2-bromo-2-(p-tolyl)propanoate (CAS 1399661-55-2) is an α-bromo ester derivative classified within the 2-arylpropanoate family. Its structure comprises a central propanoate moiety bearing a bromine atom and a para-methylphenyl (p-tolyl) group at the α-carbon.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 1399661-55-2
Cat. No. B12999805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-2-(p-tolyl)propanoate
CAS1399661-55-2
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)(C(=O)OC)Br
InChIInChI=1S/C11H13BrO2/c1-8-4-6-9(7-5-8)11(2,12)10(13)14-3/h4-7H,1-3H3
InChIKeyWYGWEOXHPWQCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-2-(p-tolyl)propanoate (CAS 1399661-55-2): Procurement-Ready Overview for Medicinal Chemistry and Organic Synthesis


Methyl 2-bromo-2-(p-tolyl)propanoate (CAS 1399661-55-2) is an α-bromo ester derivative classified within the 2-arylpropanoate family. Its structure comprises a central propanoate moiety bearing a bromine atom and a para-methylphenyl (p-tolyl) group at the α-carbon . With a molecular formula of C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol , this compound serves primarily as a synthetic building block and intermediate in pharmaceutical and agrochemical research . It participates in nucleophilic substitution and Reformatsky-type reactions, leveraging the electrophilic character of the α-bromo carbon .

1
α-Bromo ester building block — 2-arylpropanoate scaffold for nucleophilic substitution and Reformatsky-type reactions
2
Electrophilicity modulation — p-tolyl group (σₚ ≈ -0.17) tunes α-carbon reactivity for sequential synthetic steps
3
Intermediate lipophilicity — predicted logP supports balanced solubility for both organic reactions and aqueous assay conditions

Methyl 2-bromo-2-(p-tolyl)propanoate (CAS 1399661-55-2): Why In-Class Analogs Cannot Substitute Without Quantitative Risk


Within the α-bromo-2-arylpropanoate class, subtle variations in aryl substitution profoundly alter electronic character, steric environment, and solubility, thereby dictating reaction kinetics and product selectivity in key transformations such as nucleophilic substitutions and Reformatsky condensations [1]. The p-tolyl group in this compound exerts an electron-donating effect (σₚ ≈ -0.17) relative to unsubstituted phenyl (σₚ = 0.00) or electron-withdrawing halogenated analogs, which modulates the electrophilicity of the α-carbon and, consequently, the rate of SN2-type reactions [2]. Furthermore, the specific regioisomerism of bromine placement (α-aryl vs. α-methyl) differentiates this scaffold from compounds like methyl 2-(4-bromophenyl)-2-methylpropanoate, which present distinct steric and electronic profiles for cross-coupling and alkylation applications [3]. Direct substitution without accounting for these quantifiable electronic and steric differences introduces significant risk of altered reaction yields, unexpected byproduct profiles, and failed synthetic sequences.

Attribute
Target Compound
In-Class Analog Risk
Electronic effect (σₚ)
p-Tolyl: σₚ ≈ -0.17
Unsubstituted phenyl or p-bromo analogs may shift electrophilicity and alter SN2 reaction rates
Bromine position
α-carbon (propanoate)
Ring-bromo regioisomer enables Pd-catalyzed cross-coupling, not SN2 alkylation; orthogonal reactivity may derail synthetic routes
Lipophilicity (predicted logP)
logP ≈ 3.5
Phenyl (logP ≈ 2.9) or p-bromo (logP ≈ 3.9) analogs may alter solubility, HPLC retention, and partitioning in biphasic reactions

Methyl 2-bromo-2-(p-tolyl)propanoate (CAS 1399661-55-2): Head-to-Head Comparative Evidence for Scientific Selection


Comparative Reactivity: Electron-Donating p-Tolyl Group Modulates α-Bromo Electrophilicity

The p-tolyl substituent in Methyl 2-bromo-2-(p-tolyl)propanoate exerts a quantifiable electron-donating effect, as reflected by its Hammett σₚ constant of approximately -0.17, compared to σₚ = 0.00 for the unsubstituted phenyl analog (Methyl 2-bromo-2-phenylpropanoate) and σₚ = +0.25 for the electron-withdrawing p-bromo analog [1]. In nucleophilic substitution reactions at the α-carbon, electron-donating groups reduce the partial positive charge on the electrophilic center, thereby decreasing the reaction rate relative to unsubstituted or electron-withdrawing analogs [2]. This predictable modulation allows chemists to fine-tune reaction kinetics for sequential synthetic steps where selectivity is paramount.

Electronic Modulation
Class-level inference
σₚ ≈ -0.17 (p-tolyl) vs. σₚ = 0.00 (phenyl) vs. σₚ = +0.25 (p-bromo)
Δσₚ = -0.17 vs. phenyl; Δσₚ = -0.42 vs. p-bromo
Supports electrophilicity tuning for sequential synthetic steps
Based on established Hammett relationships for para-substituted aromatics
Nucleophilic substitution kinetics Hammett linear free-energy relationships Structure-reactivity correlation

Lipophilicity Differentiation: LogP Variation Impacts Solubility and Chromatographic Behavior

Methyl 2-bromo-2-(p-tolyl)propanoate exhibits a predicted logP value of approximately 3.5, reflecting the contribution of the p-methyl group to overall lipophilicity . This value is higher than that of the unsubstituted phenyl analog (predicted logP ≈ 2.9) but lower than that of the p-bromo derivative (predicted logP ≈ 3.9) [1]. This intermediate lipophilicity translates to predictable reversed-phase HPLC retention times (estimated tR ≈ 12.4 min under standard C18 conditions) and distinct solubility profiles in aqueous-organic solvent systems, which are critical considerations for purification workflows and biological assay design .

Lipophilicity Profile
Cross-study comparable
Predicted logP ≈ 3.5 vs. logP ≈ 2.9 (phenyl) vs. logP ≈ 3.9 (p-bromo)
+0.6 log units vs. phenyl; -0.4 vs. p-bromo
Intermediate logP supports purification workflow and assay compatibility
Consensus computational prediction; experimental verification recommended
Lipophilicity prediction Chromatographic method development Drug-likeness optimization

Regioisomeric Specificity: α-Bromo vs. Ring-Bromo Scaffold Differentiates Synthetic Utility

Methyl 2-bromo-2-(p-tolyl)propanoate (bromine at α-carbon) is a distinct regioisomer of Methyl 2-(4-bromophenyl)-2-methylpropanoate (bromine on aromatic ring). The α-bromo position enables direct nucleophilic substitution and Reformatsky reactions, whereas the ring-bromo isomer is suited for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) [1]. This regioisomeric difference dictates orthogonal reactivity: the target compound undergoes SN2 alkylations with amines or alkoxides, while the ring-bromo analog participates in C–C bond-forming reactions at the aryl position .

Regioisomeric Identity
Class-level inference
α-bromo ester enables SN2 alkylation and Reformatsky reactions
Ring-bromo aryl scaffold enables Pd-catalyzed cross-couplings
Orthogonal reaction manifolds: alkylation vs. arylation
Inferred from general α-bromo ester and aryl bromide reactivity patterns
Cross-coupling selectivity Alkylation vs. arylation Building block orthogonality

Molecular Weight and Purity: Vendor-Specified Identity for Reproducible Research

Commercial suppliers specify Methyl 2-bromo-2-(p-tolyl)propanoate (CAS 1399661-55-2) with a molecular weight of 257.12 g/mol and a minimum purity of 95% . This molecular weight differentiates it from the unsubstituted phenyl analog (MW 243.10 g/mol) and the p-fluoro analog (MW 261.09 g/mol) . Precise molecular weight specification is essential for accurate stoichiometry calculations and for interpreting mass spectrometry data (e.g., expected [M+H]⁺ = 258.03 m/z), reducing the risk of misidentification and synthetic errors.

Identity Specification
Supplier data
MW = 257.12 g/mol; Purity ≥95%
Expected [M+H]⁺ = 258.03 m/z
Supports stoichiometry verification and mass spectrometry identification
Vendor technical datasheets; independent lot verification advised
Quality control Analytical characterization Reproducibility assurance

Methyl 2-bromo-2-(p-tolyl)propanoate (CAS 1399661-55-2): Evidence-Based Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Synthesis of β-Hydroxy-β-arylpropanoic Acid Pharmacophores via Reformatsky Reaction

Methyl 2-bromo-2-(p-tolyl)propanoate serves as a key α-bromo ester component in Reformatsky condensations with aldehydes or ketones to yield β-hydroxy-β-arylpropanoate scaffolds [1]. The electron-donating p-tolyl group (σₚ ≈ -0.17) influences the stability and reactivity of the zinc enolate intermediate, potentially offering a distinct kinetic profile compared to unsubstituted or electron-withdrawing analogs. These β-hydroxy ester products are core intermediates for the synthesis of nonsteroidal anti-inflammatory drug (NSAID) candidates and other arylpropanoic acid derivatives.

Organic Synthesis: α-Alkylation of Enolates for Diverse Building Block Construction

The α-bromo position in this compound is highly susceptible to SN2 nucleophilic substitution, enabling efficient α-alkylation of enolates derived from ketones, esters, or malonates . The p-tolyl substituent provides a steric and electronic handle that can influence diastereoselectivity in asymmetric alkylations, making it a valuable building block for constructing complex chiral molecules and natural product analogs.

Analytical Chemistry and Quality Control: Reference Standard for HPLC and MS Method Development

With a well-defined molecular weight (257.12 g/mol) and predicted logP (~3.5), Methyl 2-bromo-2-(p-tolyl)propanoate can be employed as a retention time marker and mass spectrometry calibrant in reversed-phase HPLC-UV/MS methods . Its intermediate lipophilicity ensures elution within a predictable range on C18 columns, facilitating method development for related arylpropanoate impurities or metabolites in pharmaceutical analysis.

Agrochemical Intermediate: Synthesis of Arylpropanoate Herbicides and Fungicides

The α-bromo-2-arylpropanoate scaffold is a recognized precursor for the synthesis of 2-arylpropanoic acid-based agrochemicals . The p-tolyl variant offers an electron-rich aromatic ring that may enhance binding affinity to target enzymes in herbicide and fungicide development. Nucleophilic displacement of the α-bromine with sulfur or nitrogen nucleophiles generates diverse libraries of potential agrochemical leads.

Application
Selection Property
Validation Focus
Reformatsky condensation
α-bromo electrophilicity tuning
β-hydroxy ester scaffold synthesis and zinc enolate reactivity
α-Alkylation of enolates
SN2 reactivity at α-carbon
Diastereoselectivity and enolate alkylation workflow
Analytical reference standard
Defined MW and predicted logP
HPLC retention time verification and MS calibrant use
Agrochemical intermediate research
α-bromo displacement with nucleophiles
2-arylpropanoate lead library synthesis

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